3-(Methylthio)phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYCOAMUNLESIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372082 | |

| Record name | 3-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18698-73-2 | |

| Record name | 3-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid: Properties, Synthesis, and Applications

Introduction: 3-(Methylthio)phenylacetic acid is a specialized organic compound belonging to the versatile class of phenylacetic acid derivatives. These derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities and as crucial synthetic intermediates.[1] The unique structure of this compound, which combines a phenylacetic acid core with a methylthio (-SCH₃) group at the meta-position, offers a distinct combination of lipophilicity, electronic properties, and metabolic potential. This guide provides an in-depth exploration of its chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications for researchers, chemists, and professionals in drug development.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in any scientific endeavor. This section details the core identity, physical characteristics, and the predictive spectroscopic signature of this compound.

Core Identification

The compound is unambiguously identified by its CAS number and structural formula, which are critical for regulatory compliance and literature searches.

| Property | Value | Reference |

| CAS Number | 18698-73-2 | [2] |

| Molecular Formula | C₉H₁₀O₂S | [2][3] |

| Molecular Weight | 182.24 g/mol | [2][4] |

| Common Synonyms | 3-(Methylmercapto)phenylacetic acid, 3-(Carboxymethyl)thioanisole | [4] |

Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. This compound is a solid at room temperature.[5]

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 77-81 °C | [6] |

| Boiling Point | 333.7 °C (at 760 mmHg) | [5][6] |

| Density | 1.23 g/cm³ (Predicted) | [5][6] |

| pKa | 4.19 ± 0.10 (Predicted) | [5] |

| Flash Point | 155.6 °C | [6] |

Structural Information

The molecule's three-dimensional arrangement and electronic structure are key to its reactivity and biological interactions.

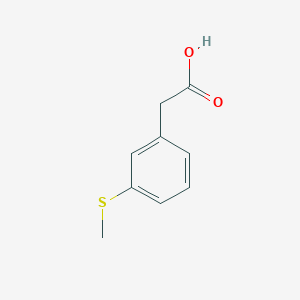

Caption: Structure of this compound.

Spectroscopic Analysis (A Predictive Approach)

While specific spectra for this compound require experimental acquisition, its structure allows for a highly accurate prediction of its spectroscopic characteristics, which is essential for its identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methylthio protons (-SCH₃) around δ 2.5 ppm, a singlet for the benzylic methylene protons (-CH₂COOH) around δ 3.6 ppm, and a complex multiplet pattern for the four aromatic protons between δ 7.0-7.4 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield shift, typically >10 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum should reveal nine unique signals. Key predicted shifts include the carboxylic carbon (C=O) around 178-180 ppm, aromatic carbons between 125-140 ppm, the methylene carbon (-CH₂) near 40 ppm, and the methylthio carbon (-SCH₃) around 15 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the functional groups. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong C=O stretching vibration is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands would appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 182.24. Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and the characteristic tropylium ion rearrangement.

Part 2: Synthesis and Reactivity

The utility of a chemical building block is defined by its accessibility through synthesis and the predictable reactivity of its functional groups.

Synthetic Strategies

Sources

3-(Methylthio)phenylacetic acid CAS number 18698-73-2

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid (CAS 18698-73-2): Properties, Synthesis, Analysis, and Applications

Introduction

This compound, with CAS number 18698-73-2, is a sulfur-containing aromatic carboxylic acid.[1] As a member of the phenylacetic acid class of compounds, it serves as a valuable and versatile building block in organic synthesis. Its structure incorporates a phenyl ring substituted at the meta-position with a methylthio (-SCH₃) group and an acetic acid (-CH₂COOH) moiety. This unique combination of functional groups—a nucleophilic sulfur, an aromatic core, and a carboxylic acid handle—makes it a reagent of significant interest for researchers in medicinal chemistry and materials science.

While its direct biological applications are not extensively documented, the broader family of phenylacetic acids is known for a range of activities, including antimicrobial and plant hormone-like effects.[2][3] Furthermore, the isomeric 4-(methylthio)phenylacetic acid is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor, highlighting the pharmaceutical relevance of this structural motif.[4] This guide provides a comprehensive technical overview for scientists, covering the compound's properties, a robust synthetic methodology, analytical characterization, and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 18698-73-2 | [1][5] |

| Molecular Formula | C₉H₁₀O₂S | [6][7] |

| Molecular Weight | 182.24 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | [1][5][8] |

| Melting Point | 77-81 °C | [5][6] |

| Boiling Point | 333.7 ± 25.0 °C (Predicted) | [6][8] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [6][8] |

| pKa | 4.19 ± 0.10 (Predicted) | [8] |

| Synonyms | 3-(Methylmercapto)phenylacetic acid, [3-(methylsulfanyl)phenyl]acetic acid | [1][6] |

| SMILES | CSc1cccc(CC(O)=O)c1 | [5][7] |

| InChI Key | AKYCOAMUNLESIH-UHFFFAOYSA-N |[5][6] |

Section 1: Synthesis and Purification

A reliable synthetic protocol is paramount for utilizing any chemical building block. For this compound, a copper-catalyzed nucleophilic substitution reaction presents an efficient and scalable approach, analogous to methods developed for its 4-isomer.[4][9] This strategy leverages commercially available starting materials and avoids harsh reagents often associated with older methods for similar compounds.

Causality of the Synthetic Approach

The chosen method involves the reaction of a halo-substituted phenylacetic acid with a sulfur nucleophile. The key to this transformation is the use of a copper(I) catalyst. While aryl halides are typically unreactive towards simple nucleophilic aromatic substitution, the copper catalyst facilitates the C-S bond formation. The dimethylformamide (DMF) solvent serves not only to dissolve the reactants but may also act as a ligand to stabilize the copper catalyst, promoting the reaction.[4]

Detailed Experimental Protocol: Synthesis

Reaction: 3-Bromophenylacetic acid + Sodium thiomethoxide → this compound

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenylacetic acid (1.0 eq), copper(I) bromide (0.05 eq), and anhydrous DMF.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes. This is critical to prevent the oxidation of the sodium thiomethoxide and the copper catalyst, which would inhibit the reaction.

-

Reagent Addition: Add sodium thiomethoxide (1.2 eq) to the stirred solution. The slight excess of the nucleophile ensures the complete consumption of the starting aryl bromide.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by observing the disappearance of the starting material.

-

Quenching and Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of 2-3 using 2M HCl. This step protonates the carboxylate salt of the product, rendering it water-insoluble for extraction.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.

-

Washing: Wash the combined organic layers with brine to remove residual water and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The primary method for purifying the crude solid is recrystallization.

-

Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but impurities are less soluble (e.g., toluene or a mixture of ethyl acetate and hexane).

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for the formation of well-defined, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Section 2: Analytical Characterization for Quality Control

Verifying the identity and purity of a synthesized compound is a non-negotiable aspect of scientific research, embodying the principles of trustworthiness and expertise. A multi-technique approach forms a self-validating system for quality control.

Spectroscopic and Chromatographic Methods

-

¹H NMR Spectroscopy: This technique confirms the specific arrangement of protons in the molecule. The spectrum of this compound is expected to show four distinct signals in the aromatic region (approx. 7.0-7.3 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (approx. 3.6 ppm), and a sharp singlet for the methylthio (-SCH₃) protons (approx. 2.5 ppm).

-

¹³C NMR Spectroscopy: This analysis validates the carbon skeleton. The spectrum should display nine distinct signals: one for the carbonyl carbon (~178 ppm), six for the aromatic carbons (125-140 ppm), one for the methylene carbon (~40 ppm), and one for the methyl carbon (~15 ppm).

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. An exact mass measurement should correspond to the calculated molecular formula, C₉H₁₀O₂S.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. The spectrum will be dominated by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1700 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% formic acid) is suitable.[10] Purity is determined by integrating the area of the product peak relative to the total peak area at an appropriate UV wavelength (e.g., 254 nm).

Table 2: Expected Analytical Data for Structural Confirmation

| Technique | Expected Result | Purpose |

|---|---|---|

| ¹H NMR | Aromatic multiplets, two distinct singlets (~3.6 ppm, ~2.5 ppm) | Structural Elucidation |

| ¹³C NMR | 9 distinct carbon signals | Carbon Skeleton Confirmation |

| Mass Spec. | M/z corresponding to C₉H₁₀O₂S | Molecular Weight Verification |

| IR Spec. | Broad O-H stretch, strong C=O stretch (~1700 cm⁻¹) | Functional Group Identification |

| HPLC | Single major peak (>95% purity) | Purity Assessment |

Caption: A self-validating analytical workflow for quality control.

Section 3: Applications and Research Opportunities

The utility of this compound lies in its potential as a versatile scaffold for creating diverse molecular libraries aimed at drug discovery and materials science.

Core Utility in Medicinal Chemistry

-

Amide Coupling: The carboxylic acid group is a prime handle for amide bond formation. It can be readily coupled with a vast array of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate libraries of amides for biological screening.

-

Esterification: The acid can be converted to esters, which can act as prodrugs or modify the compound's pharmacokinetic properties.

-

Oxidation of the Thioether: The methylthio group is not merely a passive substituent. It can be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). This transformation dramatically alters the electronic properties, polarity, and hydrogen bonding capacity of the molecule, providing a straightforward path to generating structural analogs with potentially different biological activities or material properties.

Potential Biological and Therapeutic Relevance

Given that phenylacetic acid and its derivatives exhibit antimicrobial properties, this compound and its derivatives are logical candidates for screening against bacterial and fungal pathogens.[3][11] The introduction of the methylthio group may enhance potency or alter the spectrum of activity. Its structural similarity to intermediates used in the synthesis of anti-inflammatory drugs also suggests its potential as a starting point for developing novel anti-inflammatory agents.[4]

Caption: Key derivatization pathways for creating molecular diversity.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any laboratory chemical.

-

Hazard Identification: Based on available safety data, this compound is classified as a combustible solid.[5] It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[5]

-

Handling: All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from ignition sources.[8][12] Recommended storage conditions are at room temperature.[8]

-

Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This may involve dissolving the material in a combustible solvent for incineration.[12]

Conclusion

This compound (CAS 18698-73-2) is more than just a catalog chemical; it is a well-defined building block with significant potential. Its accessible synthesis, combined with its multiple functional handles, makes it an attractive starting point for synthetic campaigns in drug discovery and materials research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound, paving the way for future innovation.

References

- Aladdin. Safety Data Sheet: 3-(Methylthio)phenyl acetic acid. [Link]

- Stenutz. This compound. [Link]

- Supporting Information.

- Molbase. This compound. [Link]

- Inventiva Pharma.

- Wikipedia. Phenylacetic acid. [Link]

- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

- Patsnap. Preparation method of 4-methylthio phenylacetic acid. [Link]

- PubChem. 4-(Methylthio)phenylacetic acid. [Link]

- SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

- Google Patents.

- ResearchGate. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. [Link]

- MDPI. Phenyllactic Acid as a Marker of Antibiotic-Induced Metabolic Activity of Nosocomial Strains of Klebsiella pneumoniae In Vitro Experiment. [Link]

- ResearchGate. Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. [Link]

- SpectraBase. Phenylacetic acid. [Link]

- PubMed. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 5. 3-(甲硫基)苯乙酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound [stenutz.eu]

- 8. This compound CAS#: 18698-73-2 [chemicalbook.com]

- 9. Preparation method of 4-methylthio phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

Synthesis of 3-(Methylthio)phenylacetic acid

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)phenylacetic Acid

Abstract

This compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate for various target molecules. This guide provides an in-depth analysis of the prevalent synthetic strategies for its preparation, designed for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings of each route, offering a comparative analysis to inform methodological selection. A detailed, field-tested protocol for the Willgerodt-Kindler reaction, a robust method for this transformation, is presented, complete with procedural logic and visual workflows. This document is structured to provide not just a set of instructions, but a comprehensive understanding of the chemical causality behind the synthesis of this important compound.

Introduction and Physicochemical Profile

This compound, also known as 3-(methylmercapto)phenylacetic acid or 3-(carboxymethyl)thioanisole, is an organic compound featuring a phenylacetic acid core substituted with a methylthio (-SCH₃) group at the meta position.[1] This substitution pattern makes it a versatile intermediate, allowing for further functionalization or direct incorporation into larger molecular frameworks. Its structural features are leveraged in the synthesis of pharmaceuticals and other biologically active compounds.

A summary of its key physicochemical properties is presented below for reference.

| Property | Value | Source(s) |

| CAS Number | 18698-73-2 | [2][3][4] |

| Molecular Formula | C₉H₁₀O₂S | [2][5] |

| Molecular Weight | 182.24 g/mol | [2][3][5] |

| Appearance | Solid, Powder | [1][3] |

| Melting Point | 77-81 °C (lit.) | [2][3][4] |

| Boiling Point | 333.7 °C at 760 mmHg | [4] |

| Density | 1.23 g/cm³ | [4] |

Comparative Analysis of Synthetic Strategies

Several viable synthetic routes exist for the preparation of this compound. The selection of an optimal pathway depends on factors such as starting material availability, scalability, cost, and tolerance to specific functional groups. Here, we analyze three primary strategies.

| Synthesis Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Route A: Willgerodt-Kindler Reaction | 3-Methylthioacetophenone | Sulfur, Morpholine | Robust and well-established; tolerant of the thioether group. | Requires elevated temperatures; can produce side products. |

| Route B: Cyanide Hydrolysis | 3-(Methylthio)benzyl halide | Alkali metal cyanide, Strong Acid/Base | High-yielding and widely used industrially for phenylacetic acids. | Utilizes highly toxic cyanide salts; requires careful handling. |

| Route C: Nucleophilic Thiolation | 3-Bromophenylacetic acid | Sodium methyl mercaptide, Cu(I) catalyst | Direct introduction of the desired groups; good for functionalized precursors. | Requires a transition metal catalyst; potential for catalyst poisoning by sulfur. |

Route A: The Willgerodt-Kindler Reaction

The Willgerodt reaction and its more common variant, the Willgerodt-Kindler reaction, are powerful methods for converting aryl alkyl ketones into terminal amides or thioamides, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[6] The reaction involves the remarkable migration of the carbonyl group to the terminal position of the alkyl chain.[6]

The Kindler modification employs elemental sulfur and a secondary amine, typically morpholine, to generate a thioamide intermediate (a phenylacetothiomorpholide in this case).[7][8] This intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[7] The reaction is known for its reliability, though it often requires reflux temperatures. The use of phase-transfer catalysts (PTC) has been shown to significantly accelerate the process.[9][10]

Route B: Cyanide Pathway via 3-(Methylthio)phenylacetonitrile

This classic two-step approach is a cornerstone of phenylacetic acid synthesis. The first step involves the nucleophilic substitution of a benzyl halide (e.g., 3-(methylthio)benzyl chloride) with an alkali metal cyanide to form the corresponding phenylacetonitrile.[11] This reaction is often facilitated by a phase-transfer catalyst to improve the interaction between the aqueous cyanide salt and the organic halide.[12]

The second step is the hydrolysis of the nitrile functionality. This can be achieved under either strong acidic (e.g., aqueous sulfuric acid) or basic conditions, which converts the nitrile into a carboxylic acid.[13][14] The primary drawback of this route is the acute toxicity of the cyanide reagents, which necessitates stringent safety protocols.

Route C: Nucleophilic Thiolation of 3-Bromophenylacetic Acid

This strategy builds the molecule by creating the carbon-sulfur bond on a pre-existing phenylacetic acid framework. As demonstrated in patents for the 4-isomer, a halogenated phenylacetic acid (e.g., 3-bromophenylacetic acid) can react with a sulfur nucleophile like sodium methyl mercaptide.[15][16] This reaction is typically a copper-catalyzed nucleophilic aromatic substitution. The use of a copper(I) salt, such as cuprous bromide, is essential to facilitate the coupling.[15][16] This method is advantageous when the halogenated starting material is readily available and avoids the handling of highly toxic cyanides.

Featured Synthesis Protocol: The Willgerodt-Kindler Reaction

For this guide, we will provide a detailed protocol for the Willgerodt-Kindler reaction, starting from 3-methylthioacetophenone. This route is chosen for its elegant chemical transformation and its proven applicability in synthesizing substituted phenylacetic acids.

Causality Behind Experimental Choices

-

Reactants : 3-Methylthioacetophenone is the logical precursor, containing the required aryl and acetyl groups. Sulfur acts as the oxidizing and thiating agent. Morpholine serves as both a reactant (amine source for the thioamide) and a solvent.

-

Reaction Conditions : The reaction is typically run at reflux to provide the necessary activation energy for the complex rearrangement mechanism.

-

Hydrolysis : The intermediate thioamide is stable and must be cleaved to the carboxylic acid. Acid-catalyzed hydrolysis (e.g., with a mixture of acetic and sulfuric acid) is effective and allows for direct precipitation of the product upon workup.[7]

-

Workup & Purification : The product is precipitated by pouring the acidic hydrolysis mixture into water. It is then isolated by filtration. Recrystallization is a standard and effective method for purifying the final solid product to high purity.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

Reaction Mechanism Overview

The mechanism of the Willgerodt-Kindler reaction is complex and involves several intermediates. It is generally understood to proceed through the following key stages:

-

Enamine Formation : The starting ketone reacts with morpholine to form an enamine.

-

Thiation : The enamine, acting as a nucleophile, attacks elemental sulfur.

-

Rearrangement : A series of rearrangements, potentially involving aziridine intermediates, leads to the migration of the sulfur and amine functionalities to the terminal carbon of the side chain.[6][8]

-

Thioamide Formation : Tautomerization yields the stable thioamide intermediate.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-(Methylthio)phenyl acetic acid 18698-73-2 [sigmaaldrich.com]

- 3. 3-(甲硫基)苯乙酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. sciencemadness.org [sciencemadness.org]

- 11. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Preparation method of 4-methylthio phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond a simple supplier list to offer insights into the compound's synthesis, applications, and critical quality control parameters, empowering informed decisions in procurement and experimental design.

Compound Profile and Physicochemical Properties

This compound (CAS No. 18698-73-2) is a substituted aromatic carboxylic acid.[1] The presence of both a lipophilic methylthio group and a hydrophilic carboxylic acid moiety imparts distinct chemical characteristics that make it a valuable building block in organic synthesis and medicinal chemistry. Understanding its fundamental properties is the first step in its effective application.

The compound is also known by several synonyms, including 3-(Methylmercapto)phenylacetic acid and [3-(methylsulfanyl)phenyl]acetic acid.[2][3] It typically presents as a solid powder at room temperature.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18698-73-2 | [1][2] |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1][3] |

| Melting Point | 77-81 °C | [2] |

| Boiling Point | 333.7±25.0 °C (Predicted) | [2][4] |

| Density | 1.23±0.1 g/cm³ (Predicted) | [2][4] |

| pKa | 4.19±0.10 (Predicted) | [4] |

| SMILES String | CSc1cccc(CC(O)=O)c1 | |

| InChI Key | AKYCOAMUNLESIH-UHFFFAOYSA-N | [2] |

Relevance in Research and Drug Development

Phenylacetic acid derivatives are foundational scaffolds in modern pharmacology.[5] They serve as starting materials for numerous approved drugs, including anti-inflammatory agents, analgesics, and anti-cancer therapeutics.[5]

While direct applications of the 3-(methylthio) isomer are specific to niche research, its structural isomer, 4-(methylthio)phenylacetic acid, is a well-documented key intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for treating arthritis and pain.[6] This relationship highlights the potential of the 3-(methylthio) isomer as:

-

A Bioisostere or Structural Analog: In medicinal chemistry, modifying substituent positions (e.g., from the 4-position to the 3-position) is a common strategy to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME). Researchers may use this compound to probe receptor binding pockets or develop novel intellectual property.

-

A Versatile Synthetic Building Block: The carboxylic acid handle allows for straightforward derivatization into esters, amides, and other functional groups, while the methylthio group can be oxidized to sulfoxide and sulfone moieties, further expanding molecular diversity.[7]

The logical workflow for utilizing this compound in a research context is outlined below.

Caption: Research workflow utilizing this compound.

Synthesis Pathways and Impurity Profiling

While many researchers will opt to purchase this reagent, understanding its synthesis is crucial for anticipating potential impurities that could confound experimental results. A common route to phenylacetic acids involves the hydrolysis of a corresponding benzyl cyanide precursor.[8][9]

A plausible, generalized synthetic route is depicted below. The choice of specific reagents and conditions can influence the final yield and purity.

Caption: Plausible synthesis of this compound.

Potential Impurities to Consider:

-

Starting Material: Unreacted 3-bromothioanisole or its precursor.

-

Intermediate: Residual 3-(methylthio)benzyl cyanide.

-

Side Products: Isomeric impurities if the starting material was not positionally pure.

-

Solvents: Residual solvents from reaction and purification steps (e.g., DMSO, ethyl acetate).

Analytical and Quality Control Protocols

For any research application, especially in drug development, verifying the identity and purity of the starting material is a non-negotiable, self-validating step. A Certificate of Analysis (CoA) from the supplier provides initial data, but independent verification is recommended.

Recommended QC Workflow:

-

Identity Verification (Structure Confirmation):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The proton NMR should show characteristic peaks for the methyl group (singlet, ~2.5 ppm), the methylene group (singlet, ~3.6 ppm), and the aromatic protons with their specific splitting patterns.

-

Mass Spectrometry (MS): Confirms the molecular weight. The analysis should show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to ~181.03 or ~183.05 m/z.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A high-purity sample should exhibit a single major peak, with any impurities being well-resolved and quantifiable. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Melting Point Analysis: A sharp melting point range close to the literature value (77-81 °C) is indicative of high purity.[2] A broad or depressed melting range suggests the presence of impurities.

-

Step-by-Step Protocol: HPLC Purity Check

-

Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV, set to 254 nm.

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Ramp linearly from 10% B to 90% B.

-

15-18 min: Hold at 90% B.

-

18-20 min: Return to 10% B and equilibrate.

-

-

Injection & Analysis: Inject 5-10 µL of the sample. Integrate the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity.

Supplier Directory and Selection Guidance

Several chemical suppliers offer this compound for research purposes. The choice of supplier often depends on factors like required purity, available quantity, cost, and delivery time.

Table 2: Selected Suppliers of this compound

| Supplier | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 18698-73-2 | Not specified; product is listed.[10] | A major global supplier with extensive documentation. |

| Thermo Scientific (Alfa Aesar) | 18698-73-2 | 95% | Product information indicates it was part of the Alfa Aesar portfolio.[11] |

| Santa Cruz Biotechnology | 18698-73-2 | Not specified. | Labeled for research use only.[1] |

| Alfa Chemistry | 18698-73-2 | 96% | Provides a list of synonyms and basic properties.[2] |

| CymitQuimica (distributes Apollo Scientific) | 18698-73-2 | 95% | Lists the product as a powder from the Apollo Scientific brand.[3] |

Authoritative Guidance for Supplier Selection:

-

Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on general technical data sheets. The CoA provides actual analytical results (e.g., purity by HPLC, NMR confirmation) for the specific batch you will receive.

-

Evaluate Purity vs. Cost: For initial screening studies, a 95-96% purity may be acceptable.[2][3][11] For later-stage development or sensitive assays, higher purity (≥98%) may be necessary, justifying a higher cost.

-

Inquire about Impurity Profiles: For advanced applications, ask the supplier if they can provide information on the identity and quantity of major impurities. This is critical for understanding potential off-target effects.

-

Consider Supply Chain and Consistency: For long-term projects, choose a supplier with a stable supply chain and a reputation for good lot-to-lot consistency to ensure the reproducibility of your results.

References

- Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific.

- Stenutz. (n.d.). This compound.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Organic Syntheses. (n.d.). Phenylacetic acid.

- Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

- Patsnap. (2016). Preparation method of 4-methylthio phenylacetic acid.

- MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

- Sciencemadness Wiki. (2022). Phenylacetic acid.

- Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925.

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 18698-73-2 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 7. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. 3-(甲硫基)苯乙酸 | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Methylthio)phenylacetic acid

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Methylthio)phenylacetic acid (CAS No. 18698-73-2), a key organic intermediate. Intended for researchers, chemists, and quality control specialists, this document details the elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes standardized protocols, in-depth data interpretation, and the causal reasoning behind spectral assignments, ensuring both scientific rigor and practical applicability. The aim is to establish a validated reference for the unambiguous identification and characterization of this compound.

Introduction and Molecular Structure

This compound is an organic compound featuring a phenylacetic acid core substituted with a methylthio (-SCH₃) group at the meta position. Its molecular formula is C₉H₁₀O₂S, and it has a molecular weight of 182.24 g/mol .[1][2] Accurate structural confirmation is paramount for its application in synthesis and drug development, necessitating a multi-technique spectroscopic approach. The combination of NMR, IR, and MS provides orthogonal data points that, when synthesized, confirm the compound's identity, purity, and structural integrity.

The molecular structure, illustrated below, forms the basis for all subsequent spectral interpretations.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.[3]

Objective: To prepare a homogeneous, contaminant-free sample for NMR analysis.

Methodology:

-

Mass Measurement: Accurately weigh 5-25 mg of this compound.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound. Add approximately 0.6-0.7 mL of the solvent to a clean, dry vial containing the sample.[5]

-

Dissolution: Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of particulates.

-

Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for insertion into the spectrometer.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons.

Data Summary (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-12.0 | Singlet, broad | 1H | H -O-C=O |

| 7.26 | Triplet | 1H | Ar-H (H-5) |

| ~7.15 | Multiplet | 2H | Ar-H (H-4, H-6) |

| 7.08 | Singlet-like | 1H | Ar-H (H-2) |

| 3.65 | Singlet | 2H | CH ₂-COOH |

| 2.48 | Singlet | 3H | S-CH ₃ |

Interpretation:

-

Carboxylic Acid Proton (~10.5-12.0 ppm): A very downfield, broad singlet is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (7.08-7.26 ppm): The aromatic region integrates to 4 protons, consistent with a disubstituted benzene ring. The triplet at 7.26 ppm is assigned to H-5, which is coupled to its two ortho neighbors (H-4 and H-6). The complex multiplet around 7.15 ppm corresponds to H-4 and H-6. The singlet-like signal at 7.08 ppm is assigned to H-2, which is deshielded by the adjacent methylthio group and has no ortho protons to couple with, resulting in a sharp signal.

-

Methylene Protons (3.65 ppm): The singlet integrating to 2H corresponds to the methylene (-CH₂-) protons adjacent to the carboxylic acid and the aromatic ring. The singlet multiplicity indicates no adjacent protons for coupling.

-

Methyl Protons (2.48 ppm): The singlet integrating to 3H is assigned to the methyl (-CH₃) protons of the methylthio group. Its chemical shift is typical for a methyl group attached to a sulfur atom.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 177.8 | C =O |

| 138.9 | Ar-C -S |

| 135.2 | Ar-C -CH₂ |

| 129.5 | Ar-C H (C-5) |

| 129.1 | Ar-C H (C-6) |

| 126.8 | Ar-C H (C-4) |

| 124.7 | Ar-C H (C-2) |

| 40.8 | C H₂-COOH |

| 15.7 | S-C H₃ |

Interpretation:

-

Carbonyl Carbon (177.8 ppm): The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid, which is highly deshielded by the two adjacent oxygen atoms.

-

Aromatic Carbons (124.7-138.9 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six unique aromatic carbon environments. The two quaternary carbons (C-S at 138.9 ppm and C-CH₂ at 135.2 ppm) are identified by their lower intensity. The remaining four signals correspond to the protonated aromatic carbons.

-

Methylene Carbon (40.8 ppm): This signal is assigned to the aliphatic -CH₂- carbon.

-

Methyl Carbon (15.7 ppm): The most upfield signal is characteristic of the methyl carbon of the -SCH₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, convenient technique requiring minimal sample preparation.[7][8]

Objective: To obtain an IR spectrum of a solid sample without sample destruction.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[9] Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of powdered this compound onto the crystal surface.[7]

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.[9]

-

Sample Scan: Acquire the sample spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Data and Interpretation

The IR spectrum confirms the presence of key functional groups.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic Ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1290 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Broad | O-H bend (out-of-plane, dimer) |

| ~690 | Medium | C-S stretch |

Interpretation:

-

O-H Stretch (2500-3300 cm⁻¹): The very broad and strong absorption in this region is the definitive signature of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch (~1700 cm⁻¹): This intense, sharp peak is characteristic of the carbonyl stretch of a carboxylic acid. Its position around 1700 cm⁻¹ (rather than ~1760 cm⁻¹) further supports the presence of intermolecular hydrogen bonding (dimerization).

-

Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These absorptions are typical for the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch and O-H Bend (~1420, ~1290 cm⁻¹): These bands arise from the coupling of C-O stretching and O-H in-plane bending vibrations within the carboxylic acid group.

-

C-S Stretch (~690 cm⁻¹): A weaker absorption in this region is indicative of the carbon-sulfur bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol: Electron Impact (EI) Ionization

EI is a classic "hard" ionization technique that provides reproducible fragmentation patterns useful for structural analysis.[10][11]

Objective: To generate a mass spectrum showing the molecular ion and characteristic fragment ions.

Methodology:

-

Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized under high vacuum.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[11] This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[10]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[12]

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

MS Data and Interpretation

The mass spectrum validates the molecular weight and provides clues to the molecule's connectivity.

Data Summary:

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺• (Molecular Ion) |

| 137 | High | [M - COOH]⁺ |

| 122 | Medium | [M - COOH - CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion Peak (m/z 182): The presence of a strong peak at m/z 182 confirms the molecular weight of this compound (C₉H₁₀O₂S), which is 182.24.[13]

-

Loss of Carboxyl Radical (m/z 137): A prominent fragment at m/z 137 corresponds to the loss of the carboxyl radical (•COOH, 45 Da) from the molecular ion. This is a very common and favorable fragmentation for phenylacetic acids, resulting in a stabilized benzylic cation.

-

Subsequent Loss of Methyl Radical (m/z 122): The peak at m/z 122 can be attributed to the subsequent loss of a methyl radical (•CH₃, 15 Da) from the sulfur atom of the m/z 137 fragment.

-

Tropylium Ion (m/z 91): The highly stable tropylium cation ([C₇H₇]⁺) is a common fragment in the mass spectra of compounds containing a benzyl moiety. It is formed via rearrangement and cleavage of the side chain. Its high intensity is a strong indicator of the phenylacetic acid substructure.

Caption: Key fragmentation pathway for this compound in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the carboxylic acid and methylthio functional groups, and mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This guide serves as an authoritative reference for the analytical characterization of this compound.

References

- Vertex AI Search.

- Vertex AI Search.

- Emory University.

- Scribd.

- University of Toronto Scarborough.

- Organomation.

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.

- LCGC International.

- Slideshare. Mass 2021 2 (Electron impact).

- Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI.

- Chemical Instrumentation Facility. Mass Spectrometry Tutorial.

- Bruker.

- Bruker. Guide to FT-IR Spectroscopy.

- Specac Ltd.

- ChemicalBook. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) IR Spectrum.

- Alfa Chemistry. CAS 18698-73-2 this compound.

- Santa Cruz Biotechnology. 3-(Methylthio)phenyl acetic acid.

- CymitQuimica. This compound.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. organomation.com [organomation.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. agilent.com [agilent.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Solubility Profile of 3-(Methylthio)phenylacetic Acid in Organic Solvents: A Guide for Researchers and Formulation Scientists

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in various stages of research and development. From reaction kinetics and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methylthio)phenylacetic acid. It delves into the theoretical principles governing its solubility, provides detailed protocols for experimental determination, and discusses the practical implications for researchers, chemists, and drug development professionals. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an essential resource for leveraging solubility data to drive successful project outcomes.

Introduction: The Critical Role of Solubility

This compound (C₉H₁₀O₂S) is a carboxylic acid derivative featuring a phenyl ring substituted with a methylthio group. As a functionalized aromatic compound, it serves as a valuable building block in organic synthesis and as an intermediate in the development of more complex molecules, including potential pharmaceutical agents.

The success of any chemical or pharmaceutical development program hinges on a thorough understanding of the physical properties of the molecule . Among these, solubility is arguably one of the most critical. In the context of drug development, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities exhibiting this challenging characteristic.[1][2] This can lead to low and variable bioavailability, hindering a drug's therapeutic efficacy.[1][3][4]

For the laboratory chemist, solubility data dictates the choice of solvents for chemical reactions, extractions, and, most importantly, for purification via crystallization. For the formulation scientist, this information is the bedrock upon which stable, effective, and safe drug products are built, whether for early-stage liquid formulations or later-stage solid dosage forms.[5] This guide, therefore, addresses the core principles and practical applications of solubility for this compound.

Physicochemical Characteristics of this compound

A molecule's structure is the primary determinant of its solubility behavior. The interplay of polar and non-polar functional groups dictates its interaction with different solvents. The key physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂S | [6][7] |

| Molecular Weight | 182.24 g/mol | [6][7][8] |

| Appearance | White to yellow crystalline powder | [8][9] |

| Melting Point | 77 - 81 °C | [6][10] |

| Boiling Point | 333.7 °C (at 760 mmHg) | [6][10] |

| Density | 1.23 g/cm³ | [6][10] |

The structure of this compound contains three key regions influencing its polarity:

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

-

Phenyl Ring: A large, non-polar aromatic ring that contributes to hydrophobicity and favors interactions with non-polar or moderately polar solvents.

-

Methylthio Group (-SCH₃): A moderately polar and lipophilic group that further contributes to the molecule's overall non-polar character.

This combination of a highly polar head (the carboxylic acid) and a significantly non-polar body results in a nuanced solubility profile, which can be predicted by the fundamental principle of "like dissolves like."[11][12]

Theoretical Framework for Solubility

The "like dissolves like" principle states that a solute will dissolve best in a solvent that has a similar polarity.[11][12] For this compound, we can make the following predictions:

-

High Solubility: Expected in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, where the solvent can effectively solvate the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

-

Aqueous Solubility: Due to the large non-polar phenyl and methylthio groups, solubility in neutral water is expected to be low. However, in basic aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide), the carboxylic acid will be deprotonated to form a highly polar carboxylate salt, leading to a significant increase in solubility.[13][14] This acid-base chemistry is a key tool for separation and purification.

-

Low Solubility: Expected in non-polar solvents like hexane and cyclohexane, which cannot effectively solvate the polar carboxylic acid group.

These factors are visually summarized in the diagram below.

Caption: Key factors influencing the solubility of a solid compound.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical data is essential for all practical applications. The equilibrium shake-flask method is the gold-standard technique for determining solubility due to its reliability and simplicity.[15]

Protocol: Equilibrium Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured analytically.

Materials & Equipment:

-

This compound (purity ≥95%)[8]

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-3 times the estimated solubility.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Reporting: Express the solubility in units of mg/mL or mol/L.

Caption: Workflow for the equilibrium shake-flask solubility method.

Quantitative Solubility Data

Table 2: Experimental Solubility Data for this compound (Template)

| Solvent | Solvent Type | Polarity Index¹ | Temperature (°C) | Observed Solubility (mg/mL) | Notes |

| Hexane | Non-polar | 0.1 | 25 | ||

| Toluene | Non-polar | 2.4 | 25 | ||

| Dichloromethane | Polar Aprotic | 3.1 | 25 | ||

| Diethyl Ether | Polar Aprotic | 2.8 | 25 | ||

| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | ||

| Acetone | Polar Aprotic | 5.1 | 25 | ||

| Isopropanol | Polar Protic | 3.9 | 25 | ||

| Ethanol | Polar Protic | 4.3 | 25 | ||

| Methanol | Polar Protic | 5.1 | 25 | ||

| Water | Polar Protic | 10.2 | 25 | ||

| 5% NaHCO₃ (aq) | Aqueous Base | N/A | 25 | Effervescence observed? | |

| 5% NaOH (aq) | Aqueous Base | N/A | 25 |

¹ Snyder Polarity Index, a relative measure of solvent polarity.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as causing skin and serious eye irritation.[9] Some sources also note a potential stench.[16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[17]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[17]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[17]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[17]

-

Conclusion and Practical Applications

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. The molecule's amphiphilic nature—possessing both a polar carboxylic acid and a non-polar substituted phenyl ring—predicts a nuanced solubility profile, with high solubility in polar organic solvents and basic aqueous solutions, and low solubility in non-polar solvents and neutral water.

The provided experimental protocol for the shake-flask method offers a robust and reliable means to generate the precise quantitative data needed for various applications:

-

Process Chemistry & Purification: Solubility data is critical for developing efficient crystallization procedures. A suitable solvent system will be one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature, maximizing recovery and purity.

-

Formulation Development: For early-stage research, solubility in biocompatible solvents like ethanol or in aqueous buffers is key to preparing solutions for in vitro and in vivo testing.[5]

-

Analytical Chemistry: Understanding solubility is essential for selecting appropriate mobile phases in chromatographic techniques like HPLC to ensure proper separation and analysis.

By following the methodologies and principles outlined herein, researchers, scientists, and drug development professionals can effectively characterize the solubility of this compound, enabling informed decisions that accelerate research and lead to successful outcomes.

References

- Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.

- Savu, S.-R., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. ResearchGate.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

- Quotient Sciences. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Stenutz. (n.d.). This compound.

- PubChem. (n.d.). 4-(Methylthio)phenylacetic acid.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. This compound CAS#: 18698-73-2 [m.chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.ws [chem.ws]

- 12. Khan Academy [khanacademy.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. youtube.com [youtube.com]

- 16. fishersci.es [fishersci.es]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid for Research Applications

A Note to the Researcher: This document serves as a comprehensive guide to the chemical entity 3-(Methylthio)phenylacetic acid. It is important to note that while extensive information exists for the broader class of phenylacetic acids and related isomers, peer-reviewed research detailing the specific biological activities, mechanisms of action, and distinct applications of the 3-(methylthio) substituted variant is not extensively available in the current scientific literature. This guide, therefore, synthesizes the available physicochemical data, general synthetic approaches, and safety protocols, while also contextualizing the potential research avenues based on the properties of related compounds.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives are a significant class of organic compounds that serve as foundational building blocks for a wide array of pharmaceuticals.[1] This structural motif is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as other therapeutic agents.[1] The versatility of the phenylacetic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity. The introduction of a methylthio group, as seen in this compound, can significantly alter the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 18698-73-2 | [2][3][4] |

| Molecular Formula | C₉H₁₀O₂S | [3][4] |

| Molecular Weight | 182.24 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| Melting Point | 77-81 °C (lit.) | [2] |

| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.23 g/cm³ (Predicted) | [4] |

| Synonyms | 3-(Methylmercapto)phenylacetic acid, 3-(Methylsulphanyl)phenylacetic acid, 3-(Carboxymethyl)thioanisole | [5] |

Synthesis and Characterization

General Synthetic Strategies

Another relevant synthetic route is detailed in a patent for the preparation of the isomeric 4-(Methylthio)phenylacetic acid. This method involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of cuprous ions and DMF.[7] It is plausible that a similar approach, starting with a 3-halogenated phenylacetic acid derivative, could yield this compound.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the methylthio group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Potential Research Applications and Biological Activity (Inferred)

As previously stated, there is a lack of direct research on the biological activities of this compound. However, by examining related compounds, we can infer potential areas of investigation.

-

Anti-inflammatory and Analgesic Properties: Given that many phenylacetic acid derivatives exhibit anti-inflammatory and analgesic activities, it is plausible that this compound could be investigated for similar properties.[1][8]

-

Liver X Receptor (LXR) Agonism: Phenylacetic acid substituted quinolines have been identified as novel LXR agonists for the treatment of atherosclerosis.[9] This suggests that the phenylacetic acid scaffold can be a starting point for the design of LXR modulators.

-

Neuroprotective Effects: Phenolic acids, a broader class that includes phenylacetic acid derivatives, have been reviewed for their neuroprotective roles in various neurological disorders.[10] The specific contribution of the methylthio group in this context would be a novel area of study.

-

Antimicrobial Activity: Phenylacetic acid itself has been shown to possess antimicrobial properties.[11][12] Research could explore whether the 3-methylthio substitution enhances or alters this activity.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any research chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a research chemical with a well-defined structure and physicochemical properties. While its specific biological activities and applications are not yet well-documented in the scientific literature, its structural relationship to other biologically active phenylacetic acid derivatives suggests potential for investigation in areas such as inflammation, metabolic disorders, and neuroprotection. This guide provides a foundational understanding of the compound, which should be supplemented with further research as it becomes available.

References

- Phenylacetic Acid Derivatives Overview. (n.d.). Scribd.

- This compound Safety Data Sheet. (2024, March 30). Thermo Fisher Scientific.

- Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.

- Hu, B., Collini, M., Unwalla, R., Miller, C., Singhaus, R., Quinet, E., ... & Wrobel, J. (2012). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 55(17), 7557–7569.

- Phenylacetates. (1999, January 1). MeSH - NCBI.

- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.). Google Patents.

- CN105646306A - Preparation method of 4-methylthio phenylacetic acid. (n.d.). Google Patents.

- Synthesis, Pharmacological Screening of Ethyl (5- Substitutedacetamido)-3-Methylthio-1-Phenyl-1h-Pyrazole-4-Carboxylate As Anti-Inflammatory And Analgesic Agents. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.

- This compound. (n.d.). Stenutz.

- 4-(Methylthio)phenylacetic acid. (n.d.). PubChem.

- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI.

- An Historical Review of Phenylacetic Acid. (2019, February 1). PubMed.

- 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. (n.d.). PMC - NIH.

- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (n.d.). MDPI.

- Phenylacetic Acid. (2014, August 14). Food and Chemical Toxicology.

- In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. (n.d.). ResearchGate.

- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). PMC - NIH.

- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Journal of Emerging Technologies and Innovative Research.

- Phenylacetic acid – Knowledge and References. (n.d.). Taylor & Francis.

- Phenylacetic acid. (n.d.). SpectraBase.

- In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. (n.d.). PubMed.

- Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. (n.d.). PubMed.

- Alkylthioacetic acid (3-thia fatty acids)--a new group of non-beta-oxidizable, peroxisome-inducing fatty acid analogues. I. A study on the structural requirements for proliferation of peroxisomes and mitochondria in rat liver. (1989, August 22). PubMed.

Sources

- 1. scribd.com [scribd.com]

- 2. 3-(甲硫基)苯乙酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 8. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action | MDPI [mdpi.com]

- 11. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-Depth Technical Guide to 3-(Methylthio)phenylacetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(methylthio)phenylacetic acid (3-MTPA) and its derivatives, a class of compounds with emerging potential in medicinal chemistry. This document delves into the synthetic strategies for accessing this scaffold, explores its known and potential biological activities, and provides detailed protocols for relevant in vitro and in vivo assays. By synthesizing current knowledge and providing actionable experimental details, this guide aims to empower researchers to explore the therapeutic promise of 3-MTPA analogs and accelerate their development from bench to potential clinical application.

Introduction: The Phenylacetic Acid Scaffold and the Significance of the 3-(Methylthio) Moiety

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The versatility of the phenylacetic acid scaffold allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The introduction of a methylthio (-SCH3) group at the meta-position of the phenyl ring introduces unique physicochemical characteristics. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, potentially influencing ligand-receptor binding. Furthermore, the methylthio group can be a site for metabolism, offering opportunities for prodrug strategies or modulation of the compound's metabolic profile. This guide will explore the synthesis, biological evaluation, and therapeutic potential of this intriguing class of molecules.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its analogs can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the aromatic ring or the acetic acid side chain.

The Willgerodt-Kindler Reaction: A Classic Approach